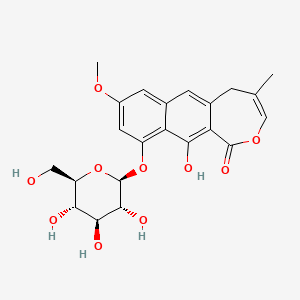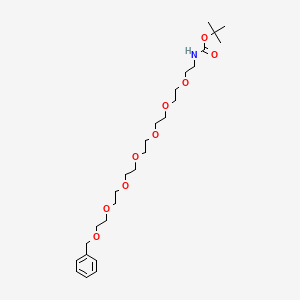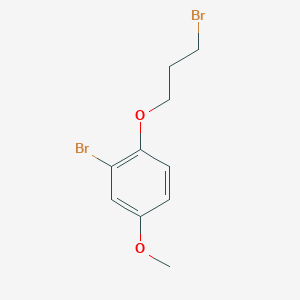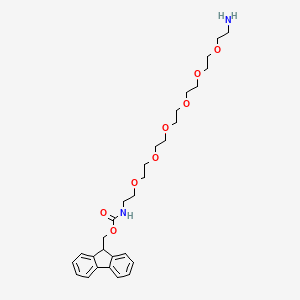
Acat-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acat-IN-9 is an acyl-Coenzyme A:cholesterol acyltransferase inhibitor. This compound is known for its ability to inhibit the transcription mediated by nuclear factor kappa B. Acyl-Coenzyme A:cholesterol acyltransferase is an enzyme that plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A .
Preparation Methods
Acat-IN-9 is synthesized through a series of chemical reactions. The synthetic route involves the use of various reagents and conditions to achieve the desired product. The compound is extracted from patent EP1236468A1, example 207 . The specific details of the synthetic route and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Acat-IN-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Acat-IN-9 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of acyl-Coenzyme A:cholesterol acyltransferase and its effects on cholesterol metabolism. In biology, this compound is used to investigate the role of nuclear factor kappa B in various cellular processes. In medicine, this compound has potential therapeutic applications in the treatment of diseases related to cholesterol metabolism, such as atherosclerosis and hypercholesterolemia . Additionally, this compound is used in industry for the development of new drugs and therapeutic agents .
Mechanism of Action
Acat-IN-9 exerts its effects by inhibiting the activity of acyl-Coenzyme A:cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a process that is crucial for the formation of cholesteryl esters. By inhibiting this enzyme, this compound reduces the formation of cholesteryl esters, thereby affecting cholesterol metabolism. The molecular targets of this compound include the active site of acyl-Coenzyme A:cholesterol acyltransferase and the nuclear factor kappa B pathway .
Comparison with Similar Compounds
Acat-IN-9 is unique in its ability to inhibit both acyl-Coenzyme A:cholesterol acyltransferase and nuclear factor kappa B mediated transcription. Similar compounds include other acyl-Coenzyme A:cholesterol acyltransferase inhibitors, such as avasimibe and pactimibe. These compounds also inhibit the activity of acyl-Coenzyme A:cholesterol acyltransferase but may differ in their potency, selectivity, and pharmacokinetic profiles . This compound stands out due to its dual inhibitory action and potential therapeutic applications in a broader range of diseases .
Properties
Molecular Formula |
C33H51N3O5S |
|---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
[4-[(2-amino-2-methylpropanoyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C33H51N3O5S/c1-18(2)23-13-25(19(3)4)29(26(14-23)20(5)6)17-30(37)36-42(39,40)41-31-27(21(7)8)15-24(16-28(31)22(9)10)35-32(38)33(11,12)34/h13-16,18-22H,17,34H2,1-12H3,(H,35,38)(H,36,37) |
InChI Key |
QEUSGTLPGVCJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)(C)N)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)




![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)

![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)

